molecular formula C12H17FN2O3S B4932657 5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide

5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide

Cat. No.: B4932657
M. Wt: 288.34 g/mol
InChI Key: NMSDKDBCNUITQD-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide is a synthetic organic compound characterized by the presence of a dimethylsulfamoyl group, a fluorine atom, and a propylbenzamide moiety

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O3S/c1-4-7-14-12(16)10-8-9(5-6-11(10)13)19(17,18)15(2)3/h5-6,8H,4,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSDKDBCNUITQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2-fluorobenzoic acid with propylamine to form 2-fluoro-N-propylbenzamide. This intermediate is then subjected to sulfonation using dimethylsulfamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is of interest for studying enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(dimethylsulfamoyl)-2-fluorobenzamide: Lacks the propyl group, which may affect its reactivity and biological activity.

    2-fluoro-N-propylbenzamide: Lacks the dimethylsulfamoyl group, potentially altering its chemical properties and applications.

    5-(methylsulfamoyl)-2-fluoro-N-propylbenzamide: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group, which may influence its behavior in chemical reactions.

Uniqueness

The presence of both the dimethylsulfamoyl group and the propyl group in 5-(dimethylsulfamoyl)-2-fluoro-N-propylbenzamide makes it unique compared to similar compounds

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